molecular formula C20H20 B14126802 2-(2,4,6-Trimethylbenzyl)naphthalene

2-(2,4,6-Trimethylbenzyl)naphthalene

Cat. No.: B14126802
M. Wt: 260.4 g/mol
InChI Key: OJODNMJRHNFLHW-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylbenzyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a 2,4,6-trimethylbenzyl group. This compound exhibits a unique steric and electronic configuration due to the bulky trimethylbenzyl substituent, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C20H20

Molecular Weight

260.4 g/mol

IUPAC Name

2-[(2,4,6-trimethylphenyl)methyl]naphthalene

InChI

InChI=1S/C20H20/c1-14-10-15(2)20(16(3)11-14)13-17-8-9-18-6-4-5-7-19(18)12-17/h4-12H,13H2,1-3H3

InChI Key

OJODNMJRHNFLHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

Preparation Methods

Steric and Electronic Effects

The 2,4,6-trimethylbenzyl group imposes significant steric demands, directing electrophilic substitution to the naphthalene’s β-position. Computational studies suggest that methyl groups lower the carbocation’s electrophilicity, necessitating stronger Lewis acids or higher temperatures for Friedel-Crafts reactions. In contrast, Re₂O₇’s oxophilic nature stabilizes transition states, enabling efficient coupling even with hindered substrates.

Solvent and Catalyst Interactions

HFIP’s high ionizing power and hydrogen-bond-donating capacity are critical in Re₂O₇-catalyzed reactions, stabilizing ionic intermediates and enhancing catalyst turnover. For Friedel-Crafts alkylation, nitrobenzene’s polar aprotic nature facilitates carbocation generation but complicates product isolation due to high boiling points.

Scalability and Industrial Relevance

While Re₂O₇ methods offer laboratory efficiency, their reliance on costly rhenium catalysts and HFIP solvent limits large-scale application. Industrial processes favor catalytic hydrogenation for its robustness, despite multi-step sequences. Emerging strategies focus on recycling Re catalysts or replacing HFIP with biodegradable solvents to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylbenzyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4,6-Trimethylbenzyl)naphthalene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylbenzyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Key Research Findings

Synthetic Challenges : The steric bulk of the trimethylbenzyl group complicates synthesis, requiring catalysts like ZnBr₂ to achieve regioselectivity .

Environmental Impact : Substituted PAHs like this compound are less volatile but more likely to persist in sediments compared to methylnaphthalenes .

Toxicity Uncertainties : Structural complexity may mitigate acute toxicity but raises concerns about chronic effects due to bioaccumulation .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-(2,4,6-Trimethylbenzyl)naphthalene, and how can spectral data resolve structural ambiguities?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C-H stretching in trimethylbenzyl groups). Compare with methylnaphthalene spectra (e.g., 2-methylnaphthalene IR peaks at 750–850 cm⁻¹ for aromatic C-H out-of-plane bending) .
  • Mass Spectrometry (EI) : Fragmentation patterns help confirm molecular weight and substituent positions. For example, 2,6-dimethylnaphthalene shows a base peak at m/z 156 (M⁺) with key fragments at m/z 141 (loss of CH₃) .
  • Gas Chromatography (GC) : Use polar columns (e.g., DB-5MS) with temperature programming (50–300°C at 10°C/min) to determine purity and retention indices. For dimethylnaphthalenes, retention indices range from 1,450–1,550 .
    • Data Validation : Cross-reference with NIST databases to match spectral libraries and quantify isomer ratios .

Q. How should researchers design in vitro toxicokinetic studies for this compound to assess metabolic stability?

  • Experimental Design :

  • Hepatic Microsomes : Use human or rodent liver microsomes incubated with the compound (1–100 µM) and NADPH. Monitor metabolites via LC-MS/MS .
  • CYP Enzyme Inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
    • Data Interpretation : Compare half-life (t₁/₂) and intrinsic clearance (CLint) with structurally similar compounds like 2-methylnaphthalene, which shows hepatic CLint of 12–18 µL/min/mg protein in rats .

Advanced Research Questions

Q. How can computational modeling predict the environmental persistence of this compound, and what parameters are critical for QSAR analysis?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate logP (octanol-water partition coefficient) to estimate bioaccumulation potential. For methylnaphthalenes, logP ranges from 3.8–4.5 .
  • QSAR Models : Use descriptors like molar refractivity, polar surface area, and H-bonding capacity. Trimethylbenzyl groups increase hydrophobicity, potentially raising ecotoxicity .
    • Validation : Compare predicted vs. experimental degradation rates in soil (e.g., 2-methylnaphthalene has a half-life of 15–30 days under aerobic conditions) .

Q. What strategies resolve contradictions in reported genotoxicity data for methyl-substituted naphthalenes, and how can these apply to this compound?

  • Data Reconciliation :

  • Risk of Bias Assessment : Apply ATSDR’s criteria (Table C-6/C-7) to evaluate study design, including randomization, blinding, and outcome reporting .
  • Mechanistic Studies : Test for DNA adduct formation using ³²P-postlabeling or LC-MS/MS. For example, naphthalene oxide forms stable hemoglobin adducts in rodents .
    • Consensus Building : Meta-analysis of high-confidence studies (e.g., those rated "High Initial Confidence" per ATSDR’s criteria) to identify dose-response trends .

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